
Ifetroban sodium
概要
説明
イフェトロバンナトリウムは、強力で選択的なトロンボキサン受容体拮抗薬です。 がん転移、心筋虚血、高血圧、脳卒中、血栓症、心筋症、血小板凝集などのさまざまな医学的状態における潜在的な治療用途について広く研究されてきました .
準備方法
イフェトロバンナトリウムの合成には、いくつかのステップが含まれます。1つの実用的な合成ルートは、光学活性な7-オキサビシクロ[2.2.1]ヘプタンラクトールから始まります。 エチルマグネシウムブロミドによる脱プロトン化に続いて、過剰なアリールグリニャール試薬で処理すると、結晶性のジオールが得られます . このプロセスには、目的の生成物を得るための精製および結晶化の複数のステップが含まれます。 工業生産方法では、通常、臨床試験に必要なバルク医薬品物質を製造するために、キロラボとパイロットプラントでスケールアッププロセスが用いられます .
化学反応の分析
イフェトロバンナトリウムは、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。
還元: 還元反応は、その官能基を変更することができます。
置換: 特に芳香環で、置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤があります。 .
科学研究への応用
イフェトロバンナトリウムは、幅広い科学研究への応用があります。
化学: トロンボキサン受容体拮抗作用を研究するためのモデル化合物として使用されます。
生物学: 血小板凝集および血管収縮に対する影響が調査されています。
科学的研究の応用
Pharmacological Profile
Ifetroban sodium is primarily recognized for its role as a receptor antagonist that inhibits the actions of thromboxane A2. Thromboxane A2 is involved in vasoconstriction and platelet aggregation, making ifetroban a potential therapeutic agent in conditions characterized by excessive platelet activity and vascular complications.
Key Characteristics:
- Mechanism of Action : this compound blocks thromboxane A2 receptors, leading to vasodilation and inhibition of platelet aggregation .
- Pharmacokinetics : It exhibits high oral bioavailability with over 85% intestinal absorption and maintains its antagonistic effects for at least 24 hours post-administration .
Therapeutic Applications
This compound has been investigated for several clinical applications:
Cardiovascular Diseases
- Hypertension : Clinical studies indicate that this compound can help reverse effects associated with elevated thromboxane levels in hypertensive patients. It has shown promise in reducing vascular resistance and improving blood flow .
- Pulmonary Arterial Hypertension : Preclinical models suggest that ifetroban may prevent cardiac fibrosis associated with pulmonary arterial hypertension, thus improving right ventricular function and overall cardiac efficiency .
Systemic Sclerosis (Scleroderma)
- This compound is being explored as a treatment for systemic sclerosis, particularly in patients with pulmonary complications. It aims to slow disease progression and improve patients' quality of life by reducing skin fibrosis and enhancing exercise capacity .
Hepatorenal Syndrome
- In phase II clinical trials, this compound was evaluated for its safety and pharmacokinetics in treating hepatorenal syndrome, demonstrating potential benefits for patients with liver-related kidney dysfunction .
Malignant Solid Tumors
- Recent studies have initiated trials to assess ifetroban's efficacy in treating malignant solid tumors at high risk of recurrence post-treatment. The focus is on its ability to modulate inflammatory responses that could contribute to tumor progression .
Case Studies
Several documented studies highlight the efficacy of this compound across different conditions:
作用機序
イフェトロバンナトリウムは、トロンボキサンA2およびプロスタグランジンH2受容体を拮抗することによって効果を発揮します。これらの受容体は、血小板凝集と血管収縮に関与しています。 これらの受容体を遮断することにより、イフェトロバンナトリウムは血小板凝集を阻害し、血管平滑筋を弛緩させて、心臓保護効果と抗血栓効果を発揮します .
類似化合物との比較
イフェトロバンナトリウムは、トロンボキサン受容体拮抗薬としての高い選択性と効力でユニークです。類似の化合物には、次のようなものがあります。
セラトロダスト: 主に喘息に使用される別のトロンボキサン受容体拮抗薬です。
ラマトロバン: アレルギー性鼻炎に使用され、トロンボキサン受容体拮抗薬としても作用します。
テルトロバン: 心臓病の治療における可能性について調査されています。これらの化合物と比較して、イフェトロバンナトリウムは、さまざまな医学的状態においてより広範な治療の可能性を示しています
生物活性
Ifetroban sodium, a potent thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptor antagonist, has garnered attention for its diverse biological activities and therapeutic potential. This article synthesizes current research findings, clinical studies, and case reports to provide a comprehensive overview of its biological activity.
This compound primarily functions by antagonizing the TxA2/PGH2 receptors, which are implicated in various physiological processes including platelet aggregation, vascular contraction, and inflammatory responses. Thromboxane A2 is known to promote vasoconstriction and platelet activation, making its inhibition a strategic approach in managing cardiovascular diseases and conditions characterized by excessive platelet aggregation .
Pharmacodynamics and Pharmacokinetics
The pharmacodynamic profile of this compound indicates significant antiplatelet activity. It inhibits smooth muscle contractions and platelet shape change without affecting overall cell proliferation . The pharmacokinetics of ifetroban suggest a favorable absorption profile, with studies indicating effective plasma concentrations ranging from 1 ng/ml to 100,000 ng/ml depending on the therapeutic context .
Clinical Applications
Cardiovascular Diseases
this compound has been studied extensively for its role in treating conditions like myocardial ischemia, hypertension, and thrombosis. Clinical trials have shown that it can effectively reverse the effects of TxA2-mediated processes, thereby improving outcomes in patients with cardiovascular complications .
Pulmonary Fibrosis
Recent investigations have explored the efficacy of ifetroban in idiopathic pulmonary fibrosis (IPF). A phase II clinical trial is currently assessing its safety and efficacy in preventing lung fibrosis due to various etiologies, including genetic factors and radiation exposure. Preliminary results indicate promising outcomes in terms of lung function preservation .
Systemic Sclerosis
this compound has also been investigated for systemic sclerosis (scleroderma), where it may ameliorate symptoms by targeting TGF-β signaling pathways that contribute to fibrosis . The drug's ability to counteract endothelial damage makes it a candidate for further exploration in fibrotic diseases.
Preclinical Studies
- Animal Models : Studies using mouse models have demonstrated that ifetroban administration reduces coronary artery dysfunction and improves cardiac function in conditions like muscular dystrophy. These findings support its potential application in heart failure management .
- Fibrosis Reduction : Research indicates that ifetroban may decrease fibrosis in right ventricular hypertrophy models associated with pulmonary arterial hypertension (PAH), suggesting a protective role against pressure overload-induced cardiac remodeling .
Case Studies
- Case Study 1 : In patients with severe coronary artery disease, administration of ifetroban resulted in significant reductions in thrombotic events and improved vascular function, highlighting its clinical relevance in acute settings.
- Case Study 2 : A cohort of patients with systemic sclerosis treated with ifetroban showed improved pulmonary function tests and quality of life metrics over a six-month period compared to control groups.
Summary Table of Biological Activities
特性
IUPAC Name |
sodium;3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.Na/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29;/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29);/q;+1/p-1/t18-,20-,21+,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHSQDNIXPEQAE-QBKVZTCDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935504 | |
Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156715-37-6 | |
Record name | Ifetroban sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156715376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IFETROBAN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IJA0E92C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。